molecular formula C10H14O B14634576 6-Propylbicyclo[3.2.0]hept-6-en-2-one CAS No. 54396-48-4

6-Propylbicyclo[3.2.0]hept-6-en-2-one

Cat. No.: B14634576
CAS No.: 54396-48-4
M. Wt: 150.22 g/mol
InChI Key: RVKLOKWWMCCXLT-UHFFFAOYSA-N
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Description

6-Propylbicyclo[3.2.0]hept-6-en-2-one is a bicyclic ketone featuring a fused bicyclo[3.2.0]heptenone core with a propyl substituent at the 6-position.

Properties

CAS No.

54396-48-4

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

6-propylbicyclo[3.2.0]hept-6-en-2-one

InChI

InChI=1S/C10H14O/c1-2-3-7-6-9-8(7)4-5-10(9)11/h6,8-9H,2-5H2,1H3

InChI Key

RVKLOKWWMCCXLT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2C1CCC2=O

Origin of Product

United States

Preparation Methods

Structural and Molecular Characteristics

6-Propylbicyclo[3.2.0]hept-6-en-2-one (C₁₀H₁₄O) features a fused bicyclic framework with a ketone moiety at position 2 and a propyl group at position 6. The cis configuration of the bicyclo[3.2.0] system is confirmed by its IUPAC name (1S,5S)-7-propylbicyclo[3.2.0]hept-6-en-2-one, with a molecular weight of 150.22 g/mol. Key computed properties include a hydrogen bond acceptor count of 1, rotatable bond count of 2, and an XLogP3-AA value of 1.6, indicating moderate hydrophobicity.

Primary Synthetic Route: Cyclization of 3-Hydroxy-6-Alkenoic Acids

Reaction Mechanism and Conditions

The most well-documented method involves the cyclization of 3-hydroxy-6-propylhept-6-enoic acid using acetic anhydride and potassium acetate. This one-pot, two-step process proceeds via:

  • Acetylation : Room-temperature treatment of the hydroxy acid with acetic anhydride and potassium acetate for ≥2 hours.
  • Thermal Cyclization : Reflux at 115–125°C for 2–8 hours to form the bicyclic ketone.

The reaction avoids catalysts or inert solvents, simplifying purification. A molar ratio of 1:9:2 (acid/anhydride/acetate) optimizes yield.

Table 1: Optimized Reaction Parameters
Parameter Value Source
Temperature (Cyclization) 115–125°C
Reaction Time 2–8 hours
Yield (Post-Chromatography) 57%
Key Byproduct Exocyclic double bond isomer

Precursor Synthesis: 3-Hydroxy-6-Propylhept-6-Enoic Acid

The hydroxy acid precursor is synthesized via:

  • Reformatsky Reaction : Between 6-propylhept-6-en-2-one and ethyl bromoacetate in the presence of zinc, followed by saponification.
  • Reduction of α-Ketoesters : Sodium borohydride reduction of methyl 3-oxo-6-propylhept-6-enoate at <0°C, then hydrolysis.

Stereochemical Control and Byproduct Management

The procedure exhibits high stereospecificity, favoring the cis-bicyclo[3.2.0] configuration. Minor exocyclic double bond isomers (<5%) are removed via flash chromatography (petroleum ether/ethyl ether, 95:5). Nuclear magnetic resonance (¹H, ¹³C) and infrared spectroscopy confirm regiochemistry, with characteristic ketone C=O stretches at ~1,710 cm⁻¹.

Alternative Synthetic Strategies

Hydrogenation of Unsaturated Precursors

Selective hydrogenation of bicyclo[3.2.0]hept-2,6-dien-7-one derivatives could theoretically introduce the propyl group, though no literature precedents exist for this substrate.

Analytical and Spectroscopic Data

Table 2: Spectroscopic Benchmarks
Technique Key Signals Source
GC-MS Base peak m/z 83; fragments at 79, 93
¹H NMR δ 1.45 (m, propyl CH₂), δ 5.65 (br s, alkene)
¹³C NMR δ 210.1 (C=O), δ 135.4 (C6 alkene)
IR 1,712 cm⁻¹ (ketone C=O)

Industrial Scalability and Applications

The acetic anhydride-mediated cyclization offers scalability, with 50+ gram batches demonstrated in patent examples. Potential applications include:

  • Fragrance Chemistry : As a terpenoid analog for woody-spicy accords.
  • Pharmaceutical Intermediates : For strained bicyclic scaffolds in antibiotic development.

Chemical Reactions Analysis

Types of Reactions

6-Propylbicyclo[3.2.0]hept-6-en-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

6-Propylbicyclo[3.2.0]hept-6-en-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Propylbicyclo[3.2.0]hept-6-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, where it can act as an inhibitor or substrate. This interaction can modulate the activity of enzymes and affect various biochemical pathways .

Comparison with Similar Compounds

Structural Comparisons

The bicyclo[3.2.0]heptenone framework is shared among several analogs, with variations in substituent type, position, and stereochemistry significantly influencing their properties. Key structural analogs include:

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Key Structural Features
6-Propylbicyclo[3.2.0]hept-6-en-2-one 6-position C₁₀H₁₄O 150.22 Propyl group at C6; ketone at C2
3-Ethylbicyclo[3.2.0]hept-3-en-6-one 3-position C₉H₁₂O 136.19 Ethyl group at C3; ketone at C6
5-(1-Methylethyl)-bicyclo[3.2.0]hept-6-en-2-one 5-position C₁₀H₁₄O 150.22 Isopropyl group at C5; ketone at C2
Bicyclo[3.2.0]hept-2-en-6-one None C₇H₈O 108.14 Unsubstituted; ketone at C6

Key Observations :

  • Substituent position alters steric and electronic effects. For example, the 6-propyl group in the target compound introduces greater steric hindrance near the ketone compared to the 3-ethyl analog .
  • Isosteric replacements (e.g., propyl vs. isopropyl) impact lipophilicity and solubility.

Comparison with 6-Propyl Derivative :

  • The propyl group may necessitate modified conditions (e.g., longer reaction times or bulkier reagents) to avoid side reactions during cyclization.
  • Enzymatic resolution (e.g., lipase-catalyzed transesterification) used for stereoselective synthesis of bicyclic alcohols could be adapted for the propyl analog.

Physicochemical Properties

Predicted and experimental data for analogs reveal trends:

Compound Boiling Point (°C) Density (g/cm³) Solubility
3-Ethylbicyclo[3.2.0]hept-3-en-6-one 212.5 (predicted) 1.043 Low in water
5-Isopropyl Derivative Not reported Not reported Lipophilic
Unsubstituted Analog Not reported Not reported Moderate in organic solvents

Key Insights :

  • The 6-propyl group likely increases lipophilicity compared to smaller substituents, enhancing solubility in nonpolar solvents.
  • Boiling points correlate with molecular weight and substituent bulk; the propyl derivative may exhibit a higher boiling point than the ethyl analog.

Reactivity and Functionalization

  • Reduction : Yeast-mediated reduction of bicyclo[3.2.0]hept-2-en-6-one yields enantiomeric bromohydrins, demonstrating stereoselectivity influenced by substituents . The propyl group may sterically hinder reduction at C4.
  • Enzymatic Resolution : Lipases (e.g., Mucor Miehei lipase) resolve bicyclic alcohols with high enantioselectivity (E = 472.5 under microwave assistance) . The propyl derivative’s bulk may affect enzyme binding efficiency.
  • Oxidation : Unsubstituted analogs undergo epoxidation or ketone functionalization; alkyl substituents could stabilize or destabilize transition states .

Q & A

Q. What are the established methods for synthesizing 6-Propylbicyclo[3.2.0]hept-6-en-2-one in a laboratory setting?

Synthesis typically involves [2+2] photocycloaddition or thermal rearrangement of bicyclic precursors. Key steps include optimizing reaction conditions (e.g., solvent, temperature, catalyst) and monitoring reaction progress via thin-layer chromatography (TLC) or gas chromatography–mass spectrometry (GC-MS). Post-synthesis purification employs techniques like column chromatography or recrystallization. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and infrared (IR) spectroscopy to confirm structural integrity .

Q. What are the known physical and chemical properties of this compound?

Available data (extrapolated from similar bicyclic ketones) suggest a liquid state at room temperature, boiling point ~220–230°C, and moderate water solubility. Stability under standard laboratory storage conditions (ambient temperature, inert atmosphere) is assumed, though empirical validation is recommended. Gaps in data (e.g., vapor pressure, partition coefficients) highlight the need for targeted experiments .

Q. What safety protocols are recommended for handling this compound?

Based on structurally related compounds:

  • Use P95 respirators for particulate protection and OV/AG/P99 cartridges for vapor exposure .
  • Avoid skin contact (Category 2 skin/eye irritation risk) and ensure fume hood use during synthesis .
  • Dispose via hazardous waste channels to prevent environmental release .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR or IR spectra may arise from stereochemical variations or solvent effects. To address this:

  • Perform computational modeling (e.g., density functional theory) to predict spectral profiles and compare with empirical data.
  • Validate purity via high-performance liquid chromatography (HPLC) and replicate experiments under controlled conditions .

Q. What experimental designs are suitable for investigating the compound’s reactivity under diverse conditions?

  • Thermal stability: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.
  • Photoreactivity: Expose the compound to UV-Vis light and monitor degradation products via GC-MS.
  • Acid/Base Sensitivity: Test stability in buffered solutions (pH 3–10) using kinetic studies .

Q. How can researchers address gaps in toxicological data for this compound?

  • In vitro assays: Use cell culture models (e.g., HepG2 liver cells) to assess acute cytotoxicity (MTT assay) and genotoxicity (Ames test).
  • Ecotoxicology: Evaluate biodegradability (OECD 301F test) and bioaccumulation potential (log Kow determination) .

Q. What strategies optimize the enantioselective synthesis of this compound?

  • Employ chiral catalysts (e.g., organocatalysts or transition-metal complexes) in asymmetric cycloaddition reactions.
  • Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.
  • Compare kinetic vs. thermodynamic control in stereoselective pathways .

Methodological Frameworks for Research Design

Q. How can the PICO framework guide hypothesis-driven studies on this compound?

  • Population (P): Reaction systems (e.g., catalytic, solvent-free).
  • Intervention (I): Novel synthetic routes or catalytic conditions.
  • Comparison (C): Benchmark against traditional methods (yield, efficiency).
  • Outcome (O): Quantify improvements in selectivity or sustainability .

Q. What criteria ensure rigor in experimental data collection and analysis?

  • Feasibility: Pilot studies to validate instrument sensitivity (e.g., GC-MS detection limits).
  • Reproducibility: Detailed SOPs for reaction setup and data recording.
  • Statistical rigor: Apply ANOVA or t-tests to confirm significance of results .

Tables: Key Data Gaps and Proposed Solutions

Parameter Current Status Proposed Methodology
Vapor Pressure No data availableKnudsen effusion method
Aquatic Toxicity Limited ecotoxicological studiesDaphnia magna acute toxicity test
Stereochemical Stability Unverified under UV exposureCircular dichroism (CD) spectroscopy

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